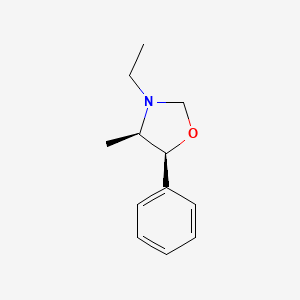![molecular formula C8H11NO3 B14211604 (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol CAS No. 821806-12-6](/img/structure/B14211604.png)
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol is a chemical compound that features a pyridine ring attached to a propane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol typically involves the reaction of pyridin-2-ol with an epoxide or a diol under basic conditions. One common method is the reaction of pyridin-2-ol with glycidol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-2-ol attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products include piperidine derivatives.
Substitution: The major products depend on the nucleophile used, such as halogenated or aminated derivatives.
科学的研究の応用
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The pyridine ring can interact with various biological targets, while the diol moiety can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyridin-2-ol: A precursor in the synthesis of (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol.
Glycidol: Another precursor used in the synthesis.
Piperidine derivatives: Formed through the reduction of the pyridine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a diol moiety, which provides a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in drug development make it a valuable compound in scientific research.
特性
CAS番号 |
821806-12-6 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
(2R)-3-pyridin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c10-5-7(11)6-12-8-3-1-2-4-9-8/h1-4,7,10-11H,5-6H2/t7-/m1/s1 |
InChIキー |
RXSMKUFIMVNGIR-SSDOTTSWSA-N |
異性体SMILES |
C1=CC=NC(=C1)OC[C@@H](CO)O |
正規SMILES |
C1=CC=NC(=C1)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


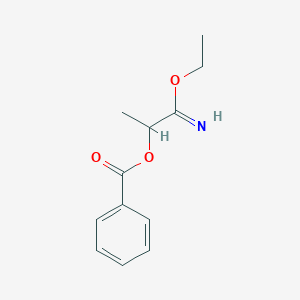
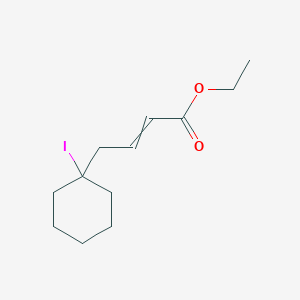
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
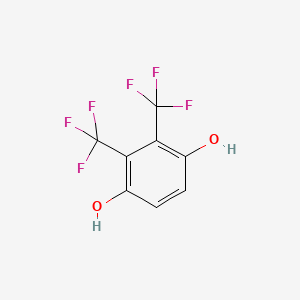
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
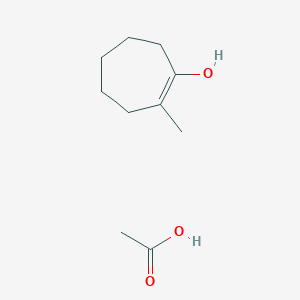
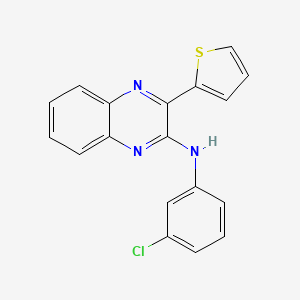
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
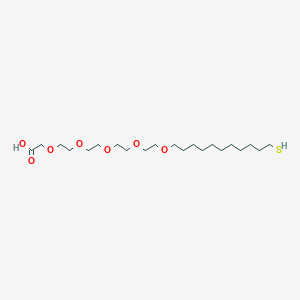
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
